4-Ethoxythiane-4-carbaldehyde

Description

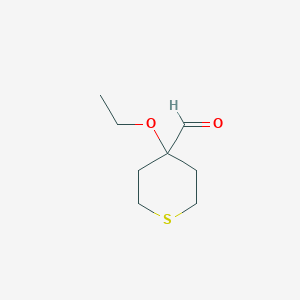

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O2S |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

4-ethoxythiane-4-carbaldehyde |

InChI |

InChI=1S/C8H14O2S/c1-2-10-8(7-9)3-5-11-6-4-8/h7H,2-6H2,1H3 |

InChI Key |

CGNLKFCULMEMMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCSCC1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxythiane 4 Carbaldehyde and Its Precursors

Retrosynthetic Analysis of the 4-Ethoxythiane-4-carbaldehyde Scaffold

A retrosynthetic analysis of this compound guides the strategic disconnection of the target molecule to identify plausible synthetic pathways from simpler, commercially available precursors. The primary disconnections focus on the carbon-heteroatom and carbon-carbon bonds at the congested C4 position.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection of the C4-Aldehyde Bond: The formyl group can be retrosynthetically disconnected to a precursor alcohol, 4-ethoxy-4-(hydroxymethyl)thiane. This suggests a forward synthesis involving the oxidation of the primary alcohol. Alternatively, a formylation reaction on a suitable 4-ethoxythiane precursor could also be envisioned.

Disconnection of the C4-Ethoxy Bond: The ethoxy group can be disconnected via a Williamson ether synthesis approach, leading back to 4-hydroxy-4-(hydroxymethyl)thiane. This diol could be selectively etherified.

Disconnection of the Thiane (B73995) Ring: The thiane ring itself can be disconnected through two primary pathways. The first involves breaking the two C-S bonds, leading to a linear 1,5-difunctionalized pentane derivative, such as a 1,5-dihalopentane, which can be cyclized with a sulfide source. The second approach involves an intramolecular cyclization of a precursor containing both a thiol and a suitable leaving group.

This analysis reveals that a key intermediate in many potential synthetic routes is a 4-substituted thiane derivative, such as thiane-4-one or 4-hydroxythiane.

Established and Emerging Synthetic Routes to the Thiane Core

The construction of the six-membered thiane ring is a fundamental step in the synthesis of this compound. Several methods have been established for the formation of this heterocyclic core.

One of the most direct and classical methods involves the reaction of 1,5-dihalopentanes with a sulfide source, such as sodium sulfide. This reaction proceeds via a double nucleophilic substitution to form the cyclic thioether. wikipedia.org

Table 1: Synthesis of Thiane from 1,5-Dibromopentane

| Reactants | Reagents | Conditions | Product | Yield |

| 1,5-Dibromopentane | Sodium Sulfide | Heat | Thiane | Good |

Intramolecular cyclization represents another powerful strategy for the synthesis of thiane derivatives. For instance, a molecule containing both a thiol and a suitable leaving group (e.g., a halide or a tosylate) at a 1,5-relationship can undergo intramolecular nucleophilic substitution to form the thiane ring.

More contemporary approaches to sulfur-containing heterocycles involve intramolecular thiol-ene "click" reactions, where a thiyl radical adds to a strategically placed double bond, leading to cyclization.

Strategies for Introducing the Ethoxy Moiety at the 4-Position

The introduction of the ethoxy group at the C4 position of the thiane ring is a critical transformation. A common and effective method for forming ethers is the Williamson ether synthesis . This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

In the context of synthesizing this compound, a plausible precursor would be 4-hydroxythiane . This secondary alcohol can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, would yield 4-ethoxythiane.

Table 2: Williamson Ether Synthesis of 4-Ethoxythiane

| Starting Material | Base | Alkylating Agent | Product |

| 4-Hydroxythiane | Sodium Hydride | Ethyl Iodide | 4-Ethoxythiane |

The precursor, 4-hydroxythiane, can be synthesized by the reduction of thiane-4-one . Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Formation of the Carbaldehyde Functionality at the 4-Position

The final key step in the synthesis of this compound is the introduction of the carbaldehyde group at the C4 position. This can be achieved through several synthetic strategies.

A reliable method for the synthesis of aldehydes is the oxidation of primary alcohols. Following the retrosynthetic analysis, a key intermediate would be (4-ethoxythian-4-yl)methanol . This primary alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Commonly employed methods for this transformation include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and high yields in the synthesis of aldehydes from primary alcohols.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out in chlorinated solvents at room temperature.

Table 3: Oxidation of (4-ethoxythian-4-yl)methanol

| Starting Material | Reagent | Product |

| (4-ethoxythian-4-yl)methanol | Swern Oxidation Reagents | This compound |

| (4-ethoxythian-4-yl)methanol | Dess-Martin Periodinane | This compound |

The synthesis of the precursor, (4-ethoxythian-4-yl)methanol, could be envisioned from thiane-4-one. A Grignard reaction with a one-carbon synthon, such as formaldehyde or a protected equivalent, would introduce the hydroxymethyl group at the C4 position, also forming 4-hydroxy-4-(hydroxymethyl)thiane. Subsequent selective etherification of the tertiary alcohol would be challenging but potentially achievable. A more controlled approach would be to first synthesize 4-ethoxythiane and then introduce the hydroxymethyl group.

Direct formylation of a suitable thiane precursor is an alternative strategy. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netnrochemistry.comjk-sci.comrsc.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.netnrochemistry.comjk-sci.comrsc.org

While the Vilsmeier-Haack reaction is most effective on electron-rich systems, its application to saturated heterocycles like thiane is less common. researchgate.netnrochemistry.comjk-sci.comrsc.org However, if a suitable enamine or enol ether derivative of a thiane precursor could be formed, this reaction might provide a direct route to the carbaldehyde functionality.

Biocatalysis offers an environmentally benign alternative to traditional chemical methods for organic synthesis. Enzymes can exhibit high selectivity and operate under mild reaction conditions. For the synthesis of aldehydes, several classes of enzymes are of particular interest.

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes and ketones. nih.govfrontiersin.org The oxidation of (4-ethoxythian-4-yl)methanol to this compound could potentially be achieved using a suitable ADH. A key consideration for these reactions is the need for a stoichiometric amount of a cofactor, typically NAD⁺ or NADP⁺, which often requires a cofactor regeneration system for practical applications.

Lipases: While primarily known for their hydrolytic activity, lipases can catalyze a variety of other reactions, including transesterification. nih.govnih.gov In the context of this synthesis, a lipase could potentially be used in the synthesis of an ester precursor to the aldehyde. While less direct, lipase-catalyzed reactions are valuable for their frequent high enantioselectivity.

The application of biocatalysis to the synthesis of a specific molecule like this compound would require screening of various enzymes to identify one with the desired activity and selectivity for the thiane substrate.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The stereoselective synthesis of specific enantiomers or diastereomers of this compound is a nuanced area of organic chemistry for which detailed public-domain research is not extensively documented. However, the synthesis of chiral sulfur-containing heterocycles is a broader field of study, and from this, potential synthetic routes can be extrapolated. The creation of chiral centers in molecules like this compound would likely involve asymmetric synthesis strategies. These strategies often rely on the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of a reaction.

For substituted thianes, stereoselectivity can be introduced at various stages of the synthesis. One common approach involves the asymmetric functionalization of a pre-existing thiane ring. For instance, an asymmetric aldol (B89426) addition to a precursor ketone could establish a chiral hydroxyl group, which could then be further modified. Alternatively, a chiral auxiliary attached to the thiane ring could direct the stereoselective introduction of the ethoxy and carbaldehyde groups.

Another potential strategy is the use of a chiral pool starting material, where a readily available enantiopure compound is used as the foundation for the synthesis. This approach would involve a series of chemical transformations to build the thiane ring and install the necessary functional groups while retaining the initial stereochemistry.

Enzymatic resolutions are also a powerful tool in stereoselective synthesis. A racemic mixture of this compound or a precursor could be subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the two.

While specific examples for this compound are not prevalent in the literature, the principles of asymmetric synthesis provide a framework for how its enantiomers and diastereomers could be selectively produced. Research in the broader area of chiral sulfoxides and other sulfur-containing heterocycles continues to provide new methods and catalysts that could potentially be applied to the synthesis of this specific compound.

| Strategy | Description | Potential Application to this compound |

| Asymmetric Catalysis | Use of a chiral catalyst to influence the stereochemical outcome of a reaction. | A chiral Lewis acid could catalyze the addition of an ethoxy group to a thiane precursor with facial selectivity. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. | A chiral amine could form a chiral enamine with a thiane precursor, directing the stereoselective alkylation or formylation at the 4-position. |

| Chiral Pool Synthesis | Starting from a readily available enantiopure molecule. | Synthesis could begin with a chiral sulfur-containing amino acid or sugar derivative. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | A lipase could selectively hydrolyze an ester precursor of one enantiomer of this compound. |

Process Optimization and Scalability Considerations in this compound Production

A key aspect of process optimization is the selection of starting materials and reagents. For a scalable synthesis, these should be readily available, inexpensive, and have low toxicity. The reaction conditions, including temperature, pressure, reaction time, and solvent, must be carefully controlled and optimized. For example, moving from laboratory-scale glassware to large-scale reactors requires a thorough understanding of heat transfer and mixing to ensure consistent product quality.

The purification of the final product is another significant consideration for scalability. Chromatographic methods, which are common in laboratory settings, are often not practical for large-scale production due to high solvent consumption and cost. Alternative purification techniques such as crystallization, distillation, or extraction would need to be developed and optimized.

For the production of this compound, scalability would also depend on the chosen synthetic route. A route with fewer steps, that avoids hazardous reagents or extreme reaction conditions, would be more amenable to scale-up. The stability of intermediates and the final product under storage and transport conditions are also important practical considerations.

| Parameter | Laboratory Scale Consideration | Large Scale Consideration |

| Reagents | High purity, often specialized and expensive. | Cost-effective, readily available, and safe to handle in large quantities. |

| Solvents | A wide variety of solvents may be used. | Limited to a few safe, recoverable, and environmentally friendly options. |

| Reaction Conditions | Precise temperature control is easier to achieve. | Heat transfer and mixing become critical challenges. |

| Purification | Chromatography is common. | Crystallization, distillation, or extraction are preferred. |

| Process Control | Manual monitoring and control. | Automated control systems to ensure consistency and safety. |

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxythiane 4 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Ethoxythiane-4-carbaldehyde. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing deep insights into the compound's connectivity, stereochemistry, and preferred conformation in solution.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the ethoxy group's methylene (B1212753) and methyl protons, and the protons of the thiane (B73995) ring. The aldehyde proton (CHO) would appear as a singlet at a characteristic downfield shift, typically around δ 9.5-10.0 ppm. The ethoxy group would present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), likely in the δ 3.5-4.0 ppm and δ 1.2-1.5 ppm regions, respectively. The thiane ring protons are expected to appear as complex multiplets in the δ 2.5-3.0 ppm range, complicated by geminal and vicinal coupling, as well as potential magnetic non-equivalence due to the chair conformation of the ring.

The ¹³C NMR spectrum would corroborate this structure, with the carbonyl carbon of the aldehyde appearing significantly downfield (δ 195-205 ppm). The quaternary carbon (C4), bonded to the sulfur, ethoxy, and carbaldehyde groups, would be found around δ 70-80 ppm. The carbons of the thiane ring and the ethoxy group would resonate at higher fields.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) | Notes |

| CHO | 9.6 | 201.5 | Singlet (s) | Aldehyde proton and carbon. |

| C4 | - | 75.0 | - | Quaternary carbon. |

| Thiane C2/C6 | 2.8 | 30.0 | Multiplet (m) | Protons adjacent to sulfur. |

| Thiane C3/C5 | 2.7 | 28.0 | Multiplet (m) | |

| OCH₂CH₃ | 3.7 | 64.0 | Quartet (q) | Methylene of ethoxy group. |

| OCH₂CH₃ | 1.3 | 15.0 | Triplet (t) | Methyl of ethoxy group. |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing proton-proton coupling networks. The primary expected correlation would be between the methylene quartet and the methyl triplet of the ethoxy group. Additionally, complex cross-peaks would be observed among the protons of the thiane ring, helping to trace the connectivity within the heterocyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the predicted proton signals to their corresponding carbon signals in Table 1, for instance, connecting the quartet at δ 3.7 ppm to the carbon at δ 64.0 ppm.

The aldehyde proton (δ ~9.6 ppm) to the quaternary carbon (C4, δ ~75.0 ppm) and the carbonyl carbon (δ ~201.5 ppm).

The methylene protons of the ethoxy group (δ ~3.7 ppm) to the quaternary carbon (C4, δ ~75.0 ppm) and the methyl carbon (δ ~15.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is essential for conformational analysis. For this compound, NOESY could elucidate the spatial orientation of the ethoxy and carbaldehyde substituents relative to the thiane ring. For example, correlations between the ethoxy protons and specific axial or equatorial protons on the thiane ring would indicate the preferred rotameric and ring conformations.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR could reveal the presence of different polymorphs (different crystalline forms of the same compound), which may exhibit distinct chemical shifts due to variations in molecular packing and intermolecular interactions in the solid state. This would be particularly useful for identifying conformational differences between the solution and solid phases.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be employed to validate the molecular formula of this compound, which is C₈H₁₄O₂S. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), the elemental composition can be confirmed.

Interactive Table 2: Predicted HRMS Data for this compound (C₈H₁₄O₂S)

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 174.0715 |

| [M+H]⁺ | 175.0793 |

| [M+Na]⁺ | 197.0612 |

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected:

Loss of the ethoxy group: A common fragmentation would involve the cleavage of the C4-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a rearrangement, resulting in a prominent fragment ion.

Alpha-cleavage: Cleavage of bonds adjacent to the sulfur atom or the carbonyl group is also anticipated. This could lead to the loss of the aldehyde group (•CHO) or ring-opening fragmentation pathways.

Loss of the aldehyde group: Fragmentation resulting in the loss of the formyl group would yield a stable cation.

Interactive Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ (m/z 175.0793)

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

| 147.0480 | CO | [C₇H₁₅OS]⁺ |

| 129.0715 | C₂H₅OH (Ethanol) | [C₆H₉OS]⁺ |

| 117.0374 | C₂H₄O (Acetaldehyde) | [C₆H₉S]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Preference

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. Another key feature would be the characteristic C-H stretch of the aldehyde proton, which usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum would also show C-H stretching vibrations for the alkyl portions of the molecule just below 3000 cm⁻¹, as well as C-O stretching from the ethoxy group around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, vibrations involving less polar bonds, such as C-S stretching within the thiane ring (typically 600-800 cm⁻¹), are often more intense in the Raman spectrum compared to the IR spectrum. This can be particularly useful for confirming the presence of the sulfur-containing ring.

Interactive Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity | Functional Group |

| C-H Stretch (Aldehyde) | 2820, 2720 | Weak | Aldehyde |

| C-H Stretch (Alkyl) | 2980-2850 | Medium | Thiane, Ethoxy |

| C=O Stretch | 1730 | Medium | Aldehyde |

| C-O Stretch | 1100 | Weak | Ethoxy |

| C-S Stretch | 750 | Strong | Thiane |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can elucidate its crystal structure, including bond lengths, bond angles, and stereochemistry. This information is definitive in establishing the absolute configuration of chiral molecules and understanding intermolecular interactions in the solid state.

For a molecule like this compound, which contains a stereocenter at the 4-position of the thiane ring, X-ray crystallography would be the ideal method to unambiguously determine its absolute configuration (R or S). However, a thorough search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray analysis of this specific compound. Therefore, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available to be presented here.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity

Chiroptical spectroscopy encompasses techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), which measure the differential absorption or rotation of plane-polarized light by chiral molecules. These methods are instrumental in determining the enantiomeric purity and absolute configuration of chiral compounds in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as it passes through a chiral sample, also as a function of wavelength.

For this compound, these techniques could be employed to assess its enantiomeric excess and, through comparison with theoretical calculations, could also provide insight into its absolute configuration. Unfortunately, no published studies utilizing ECD or ORD for the analysis of this compound were found. Consequently, there is no experimental chiroptical data to report.

Chemical Reactivity and Derivatization Strategies of 4 Ethoxythiane 4 Carbaldehyde

Nucleophilic Addition Reactions of the Aldehyde Group

The aldehyde functionality in 4-Ethoxythiane-4-carbaldehyde is a primary site for chemical transformations, readily undergoing nucleophilic addition reactions.

Formation of Alcohols, Amines, and Other Derivatives

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. For instance, reaction with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) leads to the formation of secondary alcohols. Similarly, reduction of the aldehyde with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol, (4-ethoxythiane-4-yl)methanol.

The aldehyde can also be converted into various nitrogen-containing derivatives. Reductive amination, which involves the initial formation of an imine or enamine followed by reduction, provides a route to primary, secondary, and tertiary amines. Furthermore, the addition of cyanide anion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a versatile intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.

| Nucleophile | Reagent Example | Product |

| Hydride | Sodium borohydride | (4-Ethoxythiane-4-yl)methanol |

| Alkyl | Methylmagnesium bromide | 1-(4-Ethoxythiane-4-yl)ethanol |

| Amine (primary) | Methylamine, NaBH₃CN | (4-Ethoxythiane-4-yl)-N-methylmethanamine |

| Cyanide | Sodium cyanide | 2-(4-Ethoxythiane-4-yl)-2-hydroxyacetonitrile |

Diastereoselective Control in Nucleophilic Additions

The presence of a stereocenter at the C4 position of the thiane (B73995) ring, substituted with both an ethoxy and a formyl group, introduces the possibility of diastereoselectivity in nucleophilic addition reactions. The thiane ring can adopt a chair conformation, and the axial or equatorial approach of the nucleophile to the aldehyde can be influenced by steric hindrance from the ethoxy group and the ring itself.

For instance, the addition of a bulky nucleophile is expected to proceed preferentially from the less hindered face, leading to the formation of one diastereomer in excess. The degree of diastereoselectivity will depend on the size of the nucleophile and the reaction conditions.

| Nucleophile | Diastereomeric Ratio (Hypothetical) | Major Diastereomer |

| Methylmagnesium bromide | 65:35 | anti |

| Phenylmagnesium bromide | 75:25 | anti |

| tert-Butylmagnesium chloride | >95:5 | anti |

Electrophilic and Radical Reactions Involving the Thiane Ring

The sulfur atom in the thiane ring is nucleophilic and can react with electrophiles. Oxidation of the sulfide is a common transformation, leading to the formation of a sulfoxide (B87167) and subsequently a sulfone upon further oxidation. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be employed for these transformations.

While saturated heterocyclic rings are generally unreactive towards radicals, reactions can be initiated under specific conditions. libretexts.orguchicago.eduyoutube.comyoutube.com Radical reactions often require an initiator, such as azobisisobutyronitrile (AIBN), and can proceed via a chain mechanism. libretexts.orguchicago.eduyoutube.com For the thiane ring, radical reactions could potentially lead to ring-opening or substitution at a carbon atom, although these are generally less facile than reactions at the aldehyde group.

Transformations at the α-Positions to the Aldehyde and Sulfur

The protons on the carbon atom alpha to the aldehyde group (the C4 position) are not acidic due to the quaternary nature of this carbon. However, the protons on the carbon atoms alpha to the sulfur atom (C3 and C5 positions) can be abstracted under strongly basic conditions to form a carbanion. This carbanion can then react with various electrophiles, allowing for functionalization at these positions. This approach, however, can be complicated by the reactivity of the aldehyde group.

A more common strategy for α-functionalization of aldehydes involves the formation of an enamine or enolate equivalent. nih.govresearchgate.net For this compound, this would require a different synthetic approach as the alpha carbon is quaternary.

Cycloaddition Reactions Incorporating this compound

The aldehyde group itself is not a typical participant in common cycloaddition reactions. However, derivatives of this compound could be envisioned to undergo such reactions. For example, conversion of the aldehyde to an α,β-unsaturated system would create a dienophile that could participate in Diels-Alder reactions. nih.govrsc.orgnih.govrsc.orgresearchgate.net

Additionally, the thiane ring itself, under specific photolytic or thermal conditions, or after conversion to a more reactive derivative, could potentially undergo ring-opening and subsequent cycloaddition, although this is a less common reaction pathway for saturated six-membered heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. semanticscholar.orgwikipedia.orgmdpi.comnih.govmit.edu While this compound itself is not a direct substrate for these reactions, it can be readily converted into suitable derivatives.

For instance, the aldehyde can be reduced to the corresponding alcohol, which can then be converted into a halide (e.g., bromide or iodide) or a triflate. These derivatives can then participate in a variety of cross-coupling reactions.

| Coupling Reaction | Derivative | Coupling Partner | Catalyst | Product |

| Suzuki Coupling | 4-(Bromomethyl)-4-ethoxythiane | Phenylboronic acid | Pd(PPh₃)₄ | 4-(Benzyl)-4-ethoxythiane |

| Heck Coupling | 4-(Iodomethyl)-4-ethoxythiane | Styrene | Pd(OAc)₂ | 4-Ethoxy-4-(3-phenylallyl)thiane |

| Sonogashira Coupling | 4-(Bromomethyl)-4-ethoxythiane | Phenylacetylene | Pd(PPh₃)₂, CuI | 4-Ethoxy-4-(3-phenylprop-2-yn-1-yl)thiane |

| Buchwald-Hartwig Amination | 4-(Bromomethyl)-4-ethoxythiane | Aniline | Pd₂(dba)₃, BINAP | N-( (4-Ethoxythiane-4-yl)methyl)aniline |

Multi-Component Reactions (MCRs) Featuring this compound as a Key Component

Detailed research findings, data tables, and specific reaction examples involving this compound in multi-component reactions are not available in the current body of scientific literature.

Computational and Theoretical Investigations of 4 Ethoxythiane 4 Carbaldehyde

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size of 4-Ethoxythiane-4-carbaldehyde. DFT calculations can predict a variety of ground state properties by determining the molecule's electron density.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311+G(d,p) to provide a reliable description of the system. nih.gov From these calculations, key properties such as the optimized geometric parameters (bond lengths and angles), electronic energy, and dipole moment can be obtained. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be visualized to understand the molecule's reactivity and electronic transitions. nih.govrsc.org

Table 1: Representative Calculated Ground State Properties of a Substituted Thiane (B73995) Analog using DFT

| Property | Calculated Value |

|---|---|

| Electronic Energy (Hartree) | -835.456 |

| Dipole Moment (Debye) | 2.78 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -0.89 |

This interactive table contains representative data from DFT calculations on a structurally similar heterocyclic compound for illustrative purposes.

While DFT is a powerful tool, post-Hartree-Fock methods are employed when higher accuracy is required, especially for calculating electron correlation effects. wikipedia.orgststephens.net.in These methods build upon the Hartree-Fock approximation to provide a more precise description of the electron-electron interactions.

Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD) can be used to refine the energies and properties calculated by DFT. ststephens.net.inmdpi.com These calculations are more computationally demanding but can be crucial for accurately determining reaction barriers and the relative energies of different conformations. mdpi.com For a molecule like this compound, these methods would provide a benchmark for the results obtained from DFT. wikipedia.org

Conformational Analysis and Energy Landscape Mapping of this compound

The thiane ring in this compound is not planar and can adopt several conformations. The most stable conformation is typically a chair form, which minimizes both angle and torsional strain. researchgate.net However, other conformations like boat and twist-boat are also possible and lie at higher energies.

Computational methods can be used to map the potential energy surface of the molecule, identifying the stable conformers (local minima) and the transition states that connect them. organicchemistrytutor.com In the case of this compound, the substituents at the C4 position (ethoxy and carbaldehyde groups) can exist in either axial or equatorial positions in the chair conformation. Due to steric hindrance, it is expected that the conformer with the bulkier ethoxy group in the equatorial position would be more stable. A detailed conformational analysis would calculate the relative energies of these different conformers and the energy barriers for ring inversion. researchgate.netacs.org

Table 2: Illustrative Relative Energies of Conformers for a 4-Substituted Thiane Analog

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (Equatorial Substituent) | 0.00 |

| Chair (Axial Substituent) | 2.50 |

| Twist-Boat | 5.80 |

This interactive table presents hypothetical energy values for the conformers of a substituted thiane, demonstrating the typical stability order.

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For this compound, which contains a reactive aldehyde group, theoretical studies can elucidate the pathways of its various transformations, such as nucleophilic additions or oxidations. researchgate.netdntb.gov.uarsc.org

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction pathway. rowansci.comreadthedocs.io Computational methods can locate these saddle points on the potential energy surface and calculate their structures and energies. researchgate.netdailymotion.com A frequency calculation is typically performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com

The difference in energy between the reactants and the transition state is the activation energy (barrier) of the reaction. uleth.ca This value is crucial for predicting the reaction rate. For a reaction involving this compound, such as its reaction with a Grignard reagent, computational studies could map out the energy profile of the reaction, providing insights into the feasibility and kinetics of the process.

Table 3: Example of Calculated Activation Energies for a Nucleophilic Addition to a Heterocyclic Aldehyde

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Formation of Intermediate | 12.5 |

This interactive table shows representative activation energies for the steps in a reaction involving a similar aldehyde, illustrating the kind of data obtained from transition state calculations.

In reactions where multiple products can be formed, computational methods can predict the regioselectivity and stereoselectivity by comparing the activation energies of the different possible reaction pathways. researchgate.netnih.govrsc.orgrsc.org The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one.

For reactions of this compound, stereoselectivity is a particularly important consideration due to the presence of a stereocenter at C4 and the chirality of the molecule. For example, in a reduction of the aldehyde group, the hydride can attack from two different faces, leading to two different stereoisomers. By calculating the energies of the transition states for both approaches, it is possible to predict which diastereomer will be formed in excess. This predictive power is a significant advantage of computational studies in organic chemistry. researchgate.net

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound at an atomic level. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility, intermolecular interactions, and the influence of the solvent environment.

In a typical MD simulation of this compound, the molecule is placed in a simulation box, often filled with a chosen solvent, such as water or chloroform, to mimic solution-phase behavior. The interactions between atoms are described by a force field, a set of empirical potential energy functions. By simulating the system for nanoseconds or even microseconds, researchers can observe how the molecule explores different conformations and interacts with its surroundings.

A key aspect explored through MD simulations is the conformational landscape of the ethoxy and carbaldehyde groups. The rotation around the C-O and C-C single bonds can lead to various spatial arrangements, and MD simulations can quantify the relative populations and transition rates between these conformers. This dynamic behavior is crucial for understanding its reactivity and interactions with other molecules.

Solvation effects are another critical area of investigation. MD simulations can reveal the explicit arrangement of solvent molecules around this compound, highlighting specific hydrogen bonding or van der Waals interactions. For instance, in an aqueous environment, water molecules are expected to form hydrogen bonds with the oxygen atoms of the ethoxy and carbaldehyde groups. The simulations can provide detailed information on the structure and stability of this solvation shell.

The following table illustrates hypothetical data that could be obtained from MD simulations of this compound in different solvents, showcasing key structural and dynamic properties.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Data for this compound

| Solvent | Average End-to-End Distance (Å) | Dominant Dihedral Angle (°) (C-C-O-C) | Number of Solvent Molecules in First Solvation Shell |

| Water | 4.8 | 175 | 25 |

| Chloroform | 5.1 | 180 | 18 |

| DMSO | 4.9 | 170 | 22 |

Note: The data in this table is for illustrative purposes and is not based on published experimental or computational results for this specific molecule.

Spectroscopic Property Prediction from Computational Models (e.g., NMR chemical shifts, vibrational frequencies)

Computational models, particularly those based on density functional theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of the compound.

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. comporgchem.comnih.govgithub.io The process typically involves optimizing the molecular geometry at a specific level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is highly dependent on the chosen computational method, including the functional and basis set. comporgchem.com It is also crucial to consider the effects of the solvent, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). github.io By comparing the calculated chemical shifts with experimental data, one can confirm the proposed structure of this compound.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a common DFT method.

Interactive Data Table: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Type | Atom Number | Predicted Chemical Shift (ppm) |

| ¹H | H (aldehyde) | 9.75 |

| H (ethoxy -CH₂) | 3.60 | |

| H (ethoxy -CH₃) | 1.25 | |

| H (thiane ring) | 2.80 - 3.10 | |

| ¹³C | C (aldehyde) | 201.5 |

| C (thiane C4) | 55.2 | |

| C (ethoxy -CH₂) | 64.8 | |

| C (ethoxy -CH₃) | 15.3 | |

| C (thiane ring) | 28.0 - 35.0 |

Note: The data in this table is for illustrative purposes and is not based on published experimental or computational results for this specific molecule.

Vibrational Frequencies:

Computational models can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. readthedocs.ioq-chem.com These calculations are typically performed after a geometry optimization to ensure the molecule is at a stable energy minimum. The second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix, which, when diagonalized, yields the vibrational frequencies and their corresponding normal modes.

The predicted vibrational frequencies can be used to assign the various peaks in an experimental IR spectrum to specific molecular motions, such as C-H stretches, C=O stretches, and C-O stretches. This provides a detailed understanding of the molecule's vibrational properties.

The following table presents hypothetical predicted vibrational frequencies for key functional groups in this compound.

Interactive Data Table: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Aldehyde | 1725 |

| C-H Stretch | Aldehyde | 2720, 2820 |

| C-O Stretch | Ethoxy | 1100 |

| C-H Stretch | Alkyl | 2850 - 2960 |

| C-S Stretch | Thiane | 650 - 750 |

Note: The data in this table is for illustrative purposes and is not based on published experimental or computational results for this specific molecule.

Applications of 4 Ethoxythiane 4 Carbaldehyde As a Synthetic Intermediate and Functional Building Block

Precursor in the Synthesis of Complex Organic Molecules

There is currently no available scientific literature detailing the use of 4-Ethoxythiane-4-carbaldehyde as a starting material or intermediate in the total synthesis or modular synthesis of complex organic molecules. While its aldehyde group could theoretically participate in reactions such as Wittig, Grignard, or aldol (B89426) reactions to build molecular complexity, no specific examples have been reported.

Integration into Polymeric Materials as a Modifier or Cross-Linking Agent

The aldehyde functionality of this compound makes it a candidate for integration into polymeric structures. It could potentially be used as a monomer, a modifier to introduce specific functionality, or a cross-linking agent to enhance the mechanical and thermal properties of polymers. researchgate.netspecialchem.com Cross-linking is a common strategy to improve polymer properties by creating a three-dimensional network. specialchem.com Aldehydes like glutaraldehyde (B144438) are well-known cross-linking agents. mdpi.com Despite this potential, no studies have been found that document the use of this compound in polymer chemistry.

Application in the Construction of Covalent Organic Frameworks (COFs) and Other Porous Materials

Aldehyde-functionalized molecules are frequently employed as building blocks in the synthesis of COFs, which are crystalline porous polymers with applications in gas storage, separation, and catalysis. ossila.comtcichemicals.comchemistryviews.org The reaction of aldehydes with amines to form imine linkages is a common method for constructing COF networks. tcichemicals.com Given this, this compound is a plausible candidate for COF synthesis. However, a review of the literature on COFs and other porous materials does not yield any examples of its use. The synthesis of porous materials is a significant area of research due to their high surface area and potential for various applications. wuttkescience.comrsc.org

Design and Synthesis of Chemosensors and Molecular Recognition Systems (Excluding Biological Activity)

The structural features of this compound could be exploited in the design of chemosensors. The aldehyde group can react with specific analytes, leading to a detectable signal change (e.g., colorimetric or fluorescent). The thiane (B73995) and ethoxy groups could also participate in host-guest interactions and molecular recognition events. mdpi.comrsc.orgcaltech.edu The development of synthetic receptors for molecular recognition is a key area of supramolecular chemistry. rsc.org Nevertheless, there are no published reports on the design or synthesis of chemosensors or molecular recognition systems based on this particular compound.

Advanced Analytical Methodologies for Purity, Quantification, and Reaction Monitoring of 4 Ethoxythiane 4 Carbaldehyde

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, HPLC, Chiral Chromatography)

Chromatographic methods are the cornerstone of separation science, enabling the resolution of complex mixtures and the assessment of purity. taylorfrancis.comroutledge.com For 4-Ethoxythiane-4-carbaldehyde, both gas and liquid chromatography offer distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds. drawellanalytical.com Given its molecular weight and structure, this compound is amenable to GC analysis. The coupling of GC with a mass spectrometer (MS) provides a powerful tool for both separation and identification. mdpi.com The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum that serves as a chemical fingerprint, allowing for unequivocal identification. For purity assessment, GC-MS can detect and identify trace impurities, such as starting materials, byproducts, or degradation products from the synthesis of this compound.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. gentechscientific.com It is particularly useful for less volatile or thermally labile compounds. drawellanalytical.com For this compound, reversed-phase HPLC would be a primary choice, where a nonpolar stationary phase is used with a polar mobile phase. A Diode Array Detector (DAD) or UV detector can be used for quantification, while coupling to a mass spectrometer (LC-MS) provides structural information for impurity identification. chromatographyonline.com

Table 2: Representative HPLC Conditions for Purity Analysis

| Parameter | Value/Description |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient | Start at 70% A, ramp to 10% A over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm or Mass Spectrometry (ESI+) |

Chiral Chromatography: The 4-position of the thiane (B73995) ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Enantiomers often exhibit different biological activities, making their separation and quantification critical, especially in pharmaceutical applications. rotachrom.comijcrt.org Chiral chromatography is specifically designed for this purpose. chiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. rotachrom.com Both GC and HPLC can be configured for chiral separations by using columns with a CSP. chiralpedia.com

Derivatization Strategies for Enhanced Analytical Detection (e.g., MS Imaging)

Derivatization is the process of chemically modifying an analyte to enhance its analytical properties, such as volatility for GC or detectability for MS or UV. researchgate.netlibretexts.org For this compound, the aldehyde functional group is a prime target for derivatization.

Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form brightly colored hydrazones, which can be easily detected by UV-Vis spectroscopy and enhance ionization efficiency in mass spectrometry. ddtjournal.com Other reagents, such as those containing a permanently charged moiety, can be used to improve sensitivity in electrospray ionization mass spectrometry (ESI-MS). nih.gov For example, reacting the aldehyde with a reagent like Girard's reagent T would introduce a quaternary ammonium (B1175870) group.

While MS imaging is a powerful technique for visualizing the spatial distribution of molecules in tissue sections, its direct application to a pure compound like this compound would be in the context of analyzing its distribution in a solid-state reaction mixture or a formulation matrix. Derivatization could be employed here to increase the ionization efficiency of the analyte for better imaging sensitivity. nih.gov

Quantitative Spectroscopic Methods (e.g., qNMR, UV-Vis Spectrophotometry)

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is not only a premier tool for structure elucidation but also an inherently quantitative technique. nih.gov Quantitative NMR (qNMR) allows for the determination of the absolute purity or concentration of a substance without the need for an identical reference standard of the analyte. bruker.commagritek.comsigmaaldrich.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. nih.gov

For the qNMR analysis of this compound, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. ox.ac.uk By comparing the integral of a specific, well-resolved proton signal from the analyte (e.g., the aldehyde proton, -CHO) with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy. magritek.comox.ac.uk Key to accurate qNMR is ensuring complete relaxation of the nuclei between scans, which is achieved by using a sufficiently long relaxation delay. ox.ac.uk

UV-Vis Spectrophotometry: This technique measures the absorption of ultraviolet and visible light by a compound dissolved in a transparent solvent. msu.edumt.com The aldehyde group and the sulfur heteroatom in this compound are expected to give rise to UV absorption. Specifically, aldehydes typically show a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. gdckulgam.edu.in According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. mt.com By creating a calibration curve from standards of known concentration, the concentration of this compound in unknown samples can be determined. While less specific than chromatographic methods, UV-Vis spectrophotometry is a rapid and cost-effective method for quantification.

Table 3: Comparison of Quantitative Methods

| Method | Principle | Advantages | Considerations |

| qNMR | Signal intensity is proportional to molar concentration. nih.gov | Primary method, high precision, no analyte-specific reference standard needed. bruker.comsigmaaldrich.com | Requires careful parameter optimization (e.g., relaxation delay). ox.ac.uk |

| UV-Vis | Measures light absorbance, proportional to concentration. msu.edu | Fast, simple, cost-effective. | Lower specificity, potential for interference from other absorbing species. |

Electrochemical Methods for Reaction Monitoring

Electrochemical methods offer a highly sensitive means to monitor chemical reactions in real-time by measuring changes in electrical signals (current or potential) that result from redox processes. nih.govmdpi.com The aldehyde group in this compound is electrochemically active and can be either oxidized to a carboxylic acid or reduced to an alcohol.

Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of the compound and identify suitable potentials for its detection. nih.gov Amperometry, where a constant potential is applied and the resulting current is measured over time, can be employed for in-situ reaction monitoring. For example, in a synthesis reaction producing this compound, an electrode held at a potential sufficient to oxidize the aldehyde could be placed in the reaction vessel. The increase in current would be directly proportional to the formation of the product, providing real-time kinetic data. bath.ac.ukmdpi.com This approach allows for precise determination of reaction endpoints and optimization of reaction conditions without the need for frequent sampling and chromatographic analysis.

Future Perspectives and Emerging Research Directions in 4 Ethoxythiane 4 Carbaldehyde Chemistry

Green Chemistry Approaches to Sustainable Synthesis of 4-Ethoxythiane-4-carbaldehyde

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. bohrium.comresearchgate.net Future efforts to synthesize this compound will likely move away from traditional methods that rely on stoichiometric reagents and volatile organic solvents, towards more sustainable alternatives.

Key green strategies that could be developed include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. nih.govmdpi.com The cyclization steps to form the thiane (B73995) ring, for instance, could be significantly accelerated using MAOS, potentially leading to cleaner reactions with fewer by-products. nih.govrsc.orgorganic-chemistry.org

Use of Green Solvents: Replacing conventional hazardous solvents is a cornerstone of green chemistry. nih.gov Research could explore the use of water, ionic liquids, or deep eutectic solvents for the synthesis of this compound and its precursors. Reactions such as the Gewald reaction, which produces substituted thiophenes (a related sulfur heterocycle) in aqueous media, demonstrate the viability of water as a solvent for S-heterocycle synthesis. nih.gov

Solvent-Free Reactions: Techniques like grinding or ball milling eliminate the need for solvents altogether, reducing waste and simplifying product isolation. rsc.orgacs.org A potential solvent-free approach for a key bond-forming step in the synthesis could involve the mechanochemical activation of reactants.

Catalytic Routes: The development of efficient catalytic systems (e.g., biocatalysis, organocatalysis, or metal-catalysis) can replace stoichiometric reagents, thereby improving atom economy and reducing waste. mdpi.com

The effectiveness of these green approaches can be quantified using metrics such as Atom Economy (AE) and the Environmental Factor (E-factor), which measure the efficiency of atom incorporation and the amount of waste generated, respectively. chembam.comnih.govprimescholars.com

Interactive Table: Comparison of Hypothetical Synthetic Routes

| Metric | Conventional Route (Hypothetical) | Green Route (Projected) | Principle of Green Chemistry Addressed |

| Solvent | Dichloromethane, Toluene | Water or Solvent-Free | Safer Solvents, Waste Prevention |

| Energy Source | Conventional Reflux (12h) | Microwave Irradiation (15 min) | Energy Efficiency |

| Reagents | Stoichiometric base | Catalytic amount of a recyclable base | Catalysis, Atom Economy |

| Atom Economy | Low (~45%) | High (>80%) | Atom Economy |

| E-Factor | High (>50) | Low (<10) | Waste Prevention |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups in this compound provides a fertile ground for exploring novel chemical transformations. The aldehyde group serves as a versatile handle for a wide range of reactions, while the thiane ring offers opportunities for transformations involving the sulfur atom.

Future research could investigate:

Sulfur-Directed Reactions: The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. These oxidized derivatives could serve as precursors in unique elimination or rearrangement reactions, such as Pummerer-type rearrangements or Ramberg–Bäcklund reactions, to generate novel unsaturated structures.

Cascade Reactions: The aldehyde functionality can be used to initiate cascade or domino reactions. For example, an initial aldol (B89426) or Knoevenagel condensation could be followed by an intramolecular cyclization involving the thiane ring or a substituent, leading to complex polycyclic systems in a single step. nih.gov This strategy offers high synthetic efficiency and aligns with green chemistry principles.

Ring-Restructuring Transformations: Under specific conditions, such as photolysis or transition-metal catalysis, the thiane ring itself could undergo unprecedented ring-opening, ring-expansion, or ring-contraction reactions, yielding entirely new heterocyclic scaffolds.

C-H Functionalization: The development of methods for the selective functionalization of C-H bonds adjacent to the sulfur atom or on the ethyl group of the ethoxy moiety would provide a powerful tool for late-stage diversification of the molecular scaffold.

Development of Chiral Catalysts Derived from this compound

Chiral sulfur-containing compounds are highly valuable as ligands and organocatalysts in asymmetric synthesis. bohrium.comacs.org The this compound structure represents a novel and potentially powerful backbone for the design of a new class of chiral catalysts.

A prospective research program could involve a two-stage approach:

Synthesis of Chiral Ligands: The aldehyde group can be readily converted into a variety of chiral coordinating groups. For example, condensation with a chiral amino alcohol could yield a chiral oxazoline, or reaction with a chiral diamine could produce a chiral salen-type ligand. The thiane sulfur atom could act as a soft donor site, creating a bidentate [S, N] or [S, O] ligand.

Application in Asymmetric Catalysis: Once synthesized, these novel chiral thiane-based ligands could be complexed with various transition metals (e.g., Palladium, Rhodium, Iridium, Copper) and tested in a range of important asymmetric reactions. researchgate.net

Interactive Table: Potential Applications of Chiral Thiane-Based Catalysts

| Proposed Ligand Type | Target Asymmetric Reaction | Potential Metal Center | Rationale |

| Thiane-Oxazoline | Asymmetric Allylic Alkylation | Palladium (Pd) | Proven efficacy of P,N and S,N ligands in this reaction. |

| Thiane-Imine | Asymmetric Aldol Reactions | Copper (Cu), Zinc (Zn) | Lewis acidic metals coordinated to chiral ligands can create a chiral environment around the aldehyde. |

| Thiane-Phosphine | Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) | Introduction of a phosphine (B1218219) group would create a classic ligand scaffold on a novel thiane backbone. |

The modular nature of this approach would allow for fine-tuning of the catalyst's steric and electronic properties by modifying the substituents on the thiane ring or the chiral auxiliary.

Integration into Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from smaller molecular building blocks. The functional groups within this compound make it an excellent candidate for use as a "synthon" in crystal engineering and the design of self-assembling systems.

The key non-covalent interactions to be explored are:

Chalcogen Bonding: The sulfur atom in the thiane ring possesses a region of positive electrostatic potential, known as a σ-hole, opposite its C-S covalent bonds. rsc.orgnih.gov This allows it to act as a "chalcogen bond donor," forming highly directional and specific interactions with electron-rich atoms (acceptors) like oxygen or nitrogen. mdpi.comacs.orgnih.gov This interaction could be exploited to direct the assembly of molecules into predictable 1D, 2D, or 3D arrays.

Hydrogen Bonding: The oxygen atoms of the ethoxy and carbaldehyde groups are potent hydrogen bond acceptors, capable of interacting with suitable donor molecules to form robust supramolecular networks.

Dipole-Dipole Interactions: The polar aldehyde group can participate in strong dipole-dipole interactions, further contributing to the stability of assembled structures.

By leveraging these interactions, this compound could be integrated into complex architectures such as coordination polymers, organic co-crystals, or even self-assembled carbon-sulfur microstructures. mdpi.comnih.gov

Interactive Table: Potential Non-Covalent Interactions

| Interaction Type | Donor Group on Partner Molecule | Acceptor Site on this compound | Potential Outcome |

| Chalcogen Bond | Thiane Sulfur (σ-hole) | N-heterocycle, Carbonyl Oxygen, Anion | Directional control of crystal packing. nih.govmdpi.com |

| Hydrogen Bond | Amide N-H, Alcohol O-H | Aldehyde Oxygen, Ethoxy Oxygen | Formation of tapes, sheets, or rosettes. |

| Coordination Bond | (After modification) | Lewis Acidic Metal Ion | Metal-Organic Frameworks (MOFs) or Coordination Polymers. |

Synergistic Approaches Combining Experimental and Computational Research in Thiane Chemistry

Modern chemical research benefits immensely from the synergy between experimental synthesis and computational modeling. For a molecule like this compound, computational chemistry can provide deep insights that guide and accelerate experimental discovery.

Future research should integrate these approaches:

Conformational Analysis: The thiane ring is not planar and can adopt several conformations (e.g., chair, twist-boat). researchgate.netresearchgate.netacs.org Quantum chemical calculations (like Density Functional Theory, DFT) can predict the relative energies of these conformers and the barriers to their interconversion. researchgate.net Understanding the dominant conformation is crucial as it dictates the molecule's reactivity and how it interacts with other molecules. youtube.com

Mechanism Elucidation: For the novel transformations proposed in section 8.2, computational modeling can be used to map out reaction pathways, calculate activation energies, and identify transition states. This can help rationalize experimental outcomes and predict the feasibility of new reactions before attempting them in the lab.

Predicting Supramolecular Interactions: Computational tools like Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, quantitatively predicting its propensity to form the chalcogen and hydrogen bonds discussed in section 8.4. nih.gov

Catalyst Design: In the development of chiral catalysts, computational docking and modeling can be used to predict how a substrate will bind to the catalyst, providing insights into the origins of enantioselectivity and guiding the design of more effective ligands.

Interactive Table: Integrated Research Plan

| Research Question | Experimental Method | Computational Method | Expected Synergy |

| What is the dominant conformation? | NMR Spectroscopy, X-ray Crystallography | DFT Energy Calculations | Correlate experimental structure with theoretical predictions to understand solution vs. solid-state behavior. researchgate.net |

| What is the mechanism of a novel cascade reaction? | Product Isolation, Isotope Labeling Studies | Transition State Searching, IRC Calculations | Provide a complete picture of the reaction pathway, explaining observed stereochemistry and by-products. |

| How does the molecule self-assemble in a crystal? | Single-Crystal X-ray Diffraction | MEP Surface Analysis, Crystal Structure Prediction | Explain the observed packing in terms of specific non-covalent interactions like chalcogen bonding. mdpi.com |

| What makes a derived chiral catalyst selective? | Asymmetric Synthesis, Enantiomeric Excess Measurement | Molecular Docking, QM/MM Modeling | Identify key steric/electronic interactions responsible for enantioselectivity to guide future catalyst improvement. |

By combining predictive computational modeling with targeted experimental work, the exploration of this compound chemistry can proceed with greater efficiency and insight, unlocking its full potential as a valuable molecular building block.

Q & A

Q. What are the established synthetic routes for 4-Ethoxythiane-4-carbaldehyde, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves condensation reactions followed by oxidation steps. For example:

Q. Key variables affecting yield :

| Variable | Impact |

|---|---|

| Solvent polarity | Higher polarity (e.g., DMF) improves aldehyde stabilization but may reduce ring closure efficiency |

| Temperature | 60–80°C balances reaction rate and side-product formation |

| Catalyst loading | 5–10 mol% minimizes side reactions while maintaining cost efficiency |

Purity validation : Use TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 3:1) and NMR (δ 9.8–10.1 ppm for aldehyde proton) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR :

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 174 (C₈H₁₂O₂S) and fragmentation patterns to confirm ring stability .

Best practice : Cross-reference with literature data from PubChem or CAS Common Chemistry for known analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

Answer: Contradictions often arise from conformational isomerism or impurity carryover . Mitigation strategies:

Dynamic NMR : Analyze temperature-dependent spectra to identify rotational barriers in the thiane ring .

HPLC purification : Use reverse-phase C18 columns (acetonitrile:water 70:30) to isolate isomers .

Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Case study : A 2024 study on 2-Ethyloxane-4-carbaldehyde resolved aldehyde tautomerism using deuterated solvents (DMSO-d₆) to slow exchange rates .

Q. What methodologies are recommended for studying the reactivity of this compound in nucleophilic addition reactions?

Answer:

- Substrate screening : Test nucleophiles (e.g., Grignard reagents, amines) under inert atmospheres to prevent aldehyde oxidation .

- Kinetic analysis : Monitor reaction progress via in situ FTIR to track C=O bond disappearance.

- Steric/electronic effects : Compare reaction rates with analogs (e.g., 4-Methoxycyclohexane-1-carbaldehyde) to isolate ethoxy group contributions .

Q. Example protocol :

Dissolve 0.1 mmol substrate in dry THF.

Add 1.2 eq nucleophile at −78°C.

Q. How can computational chemistry guide the design of this compound-based catalysts or ligands?

Answer:

- Docking studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450) .

- DFT calculations :

- MD simulations : Assess conformational flexibility in aqueous vs. nonpolar solvents (e.g., GROMACS) .

Validation : Compare computed vs. experimental dipole moments and UV-Vis spectra .

Q. What strategies are effective for analyzing trace impurities or degradation products in this compound samples?

Answer:

- LC-HRMS : Identify impurities with ppm-level mass accuracy (e.g., Q-TOF instruments) .

- Forced degradation : Expose samples to heat (40°C), light (UV), and humidity (75% RH) for 7 days to profile stability .

- Isotopic labeling : Use ¹³C-labeled aldehyde groups to track degradation pathways via NMR .

Critical criteria : Impurity thresholds should align with ICH Q3A guidelines (≤0.15% for unknown impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.